

# **Application Notes and Protocols for the Synthesis of Thorium Nitride Complexes**

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Compound of Interest		
Compound Name:	Thorium iodide	
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Note on the Use of **Thorium lodide**: Based on a comprehensive review of the available scientific literature, the use of **thorium iodide** (Thl<sub>2</sub>, Thl<sub>3</sub>, or Thl<sub>4</sub>) as a direct precursor for the synthesis of thorium nitride complexes has not been reported. Reactions of **thorium iodides** with ammonia have been shown to yield ammine or amido complexes rather than nitride complexes.[1][2] Therefore, this document details established and proven alternative methods for the synthesis of thorium nitride complexes, providing researchers with actionable protocols.

The synthesis of molecular thorium nitride complexes is a challenging yet significant area of actinide chemistry. These compounds are of interest for understanding the nature of the thorium-nitrogen bond and for their potential applications in small molecule activation and catalysis.[3] Several successful synthetic routes have been developed, which are detailed below.

## Method 1: Synthesis from a Thorium Metallacycle and Sodium Amide

Application: This method provides a reliable route to the first isolable molecular thorium nitride complex, a bridged thorium nitride.[4] It is a foundational synthesis for researchers studying the properties and reactivity of Th-N bonds.

#### **Experimental Protocol**

Synthesis of the Bridged Thorium Nitride Complex [Na(18-crown-6)(Et<sub>2</sub>O)][(R<sub>2</sub>N)<sub>3</sub>Th( $\mu$ -N)Th(NR<sub>2</sub>)<sub>3</sub>] (R = SiMe<sub>3</sub>)



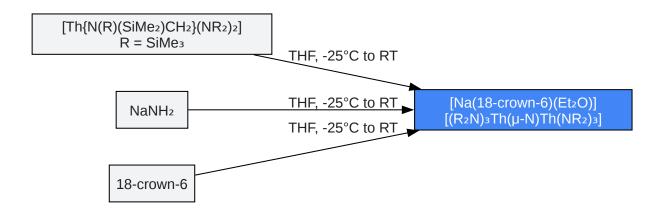
- Preparation of Reactants: In a glovebox, a solution of the thorium metallacycle [Th{N(R) (SiMe<sub>2</sub>)CH<sub>2</sub>}(NR<sub>2</sub>)<sub>2</sub>] (R = SiMe<sub>3</sub>) in tetrahydrofuran (THF) is prepared. A separate suspension of sodium amide (NaNH<sub>2</sub>) in THF is also prepared. 18-crown-6 ether is dissolved in THF.
- Reaction: The thorium metallacycle solution is cooled to -25°C. The NaNH<sub>2</sub> suspension is added dropwise to the cooled solution with stirring.
- Addition of Crown Ether: After the addition of NaNH<sub>2</sub>, the 18-crown-6 solution is added to the reaction mixture.
- Reaction Progression: The reaction mixture is stirred for 24 hours at room temperature, during which time a color change may be observed.
- Isolation and Purification: The solvent is removed under vacuum. The resulting solid is
  extracted with a suitable solvent (e.g., diethyl ether or toluene) and filtered to remove any
  insoluble byproducts. The filtrate is concentrated, and the product is crystallized by cooling
  the solution.
- Characterization: The isolated product can be characterized by single-crystal X-ray diffraction, <sup>1</sup>H and <sup>15</sup>N NMR spectroscopy, and elemental analysis.

**Ouantitative Data** 

Parameter	Value	Reference
Yield	66%	[5]
Th-N (nitride) bond length	Th1-N1 = 2.14(2) Å, Th2-N1 = 2.11(2) Å	[5]
Th-N-Th bond angle	178.1(15)°	[5]

### **Reaction Pathway**





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Caption: Synthesis of a bridged thorium nitride complex.

## Method 2: Synthesis via Reduction of a Thorium Azide Precursor

Application: This method allows for the generation of stable multimetallic azide/nitride thorium complexes. It is particularly useful for studying the influence of alkali metal cations on the structure and reactivity of the Th-N-Th core.[6]

#### **Experimental Protocol**

Synthesis of Multimetallic Azide/Nitride Thorium Complexes  $[M_3Th_2(\mu-N)(\mu-N_3)_x]$  (M = K or Cs)

- Synthesis of Thorium Azide Precursor: A thorium(IV) precursor, such as
   [Th(OSi(O<sup>t</sup>Bu)<sub>3</sub>)<sub>3</sub>Cl(THF)<sub>2</sub>], is reacted with an excess of an alkali metal azide (e.g., KN<sub>3</sub> or CsN<sub>3</sub>) in THF at room temperature for approximately 16 hours. The resulting dinuclear thorium azide complex, [M(OSi(O<sup>t</sup>Bu)<sub>3</sub>)<sub>3</sub>Th(μ-N<sub>3</sub>)<sub>3</sub>Th(OSi(O<sup>t</sup>Bu)<sub>3</sub>)<sub>3</sub>(THF)], is isolated.[6]
- Reduction: The purified thorium azide precursor is dissolved in a suitable solvent (e.g., toluene). A reducing agent, such as potassium graphite (KC<sub>8</sub>), is added to the solution at a low temperature (e.g., -40°C).



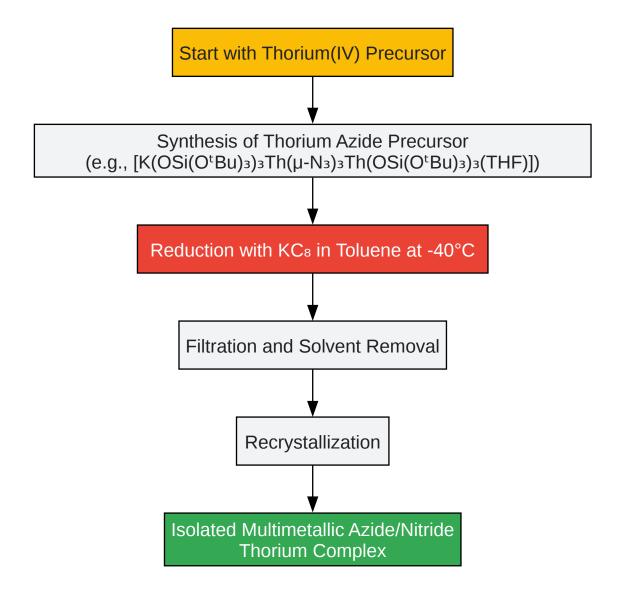
- Reaction Monitoring: The reaction is stirred at low temperature and monitored for a color change, which indicates the progress of the reduction.
- Isolation: After the reaction is complete, the mixture is filtered to remove the reducing agent and any solid byproducts. The solvent is removed from the filtrate under vacuum.
- Purification and Crystallization: The crude product is purified by recrystallization from a suitable solvent system (e.g., a mixture of toluene and pentane) at low temperature to yield crystalline material.
- Characterization: The structure and composition of the resulting azide/nitride cluster are confirmed by single-crystal X-ray diffraction and other spectroscopic methods.

**Ouantitative Data** 

Complex	Th-N (nitride) bond length (Å)	Th-N-Th bond angle (°)	Reference
3-K (K+ complex)	2.11(3), 2.15(3)	bent	[6]
3-Cs (Cs+ complex)	2.11(3), 2.15(3)	178.1(15)	[6]

#### **Experimental Workflow**





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Caption: Workflow for azide precursor reduction.

#### **Method 3: Synthesis through Dinitrogen Reduction**

Application: This method represents a significant advancement, demonstrating the cleavage of the strong N≡N triple bond of dinitrogen (N₂) to form a thorium nitride complex. This approach is highly relevant for research into nitrogen fixation and activation by actinide complexes.[1][7]

#### **Experimental Protocol**

Synthesis of the Multimetallic Nitride-Bridged Thorium Complex  $\{N[CH_2CH_2N-P^iPr_2]_3ThCl(\mu-N)(\mu-Cr)_3Cl\}_2$ 



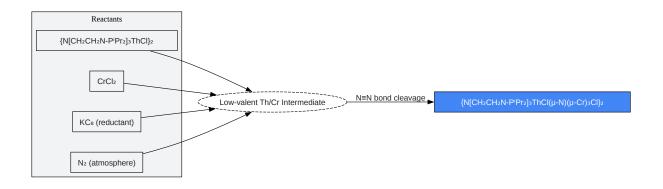
- Reactant Preparation: In an inert atmosphere glovebox, the thorium precursor {N[CH<sub>2</sub>CH<sub>2</sub>N-P<sup>i</sup>Pr<sub>2</sub>]<sub>3</sub>ThCl}<sub>2</sub>, chromium(II) chloride (CrCl<sub>2</sub>), and potassium graphite (KC<sub>8</sub>) are weighed and combined in a reaction vessel.
- Reaction Setup: The vessel is charged with a suitable solvent (e.g., toluene) and placed under an atmosphere of dinitrogen (N<sub>2</sub>).
- Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction is indicated by a color change from colorless to black.
- Isolation: After the reaction is complete (typically after several hours), the mixture is filtered to remove solid residues. The solvent is removed from the filtrate under reduced pressure.
- Purification: The crude product is purified by recrystallization from a suitable solvent, such as toluene, to yield the crystalline thorium-chromium nitride complex. The reproducible yield is reported to be 30%.[1]
- Characterization: The product is characterized by single-crystal X-ray diffraction, which confirms the multimetallic structure and the presence of the nitride bridge. Isotopic labeling with <sup>15</sup>N<sub>2</sub> can be used to confirm the origin of the nitride ligand from N<sub>2</sub>.[1]

**Ouantitative Data** 

Parameter	Value	Reference
Yield	30%	[1]
Th1-N5 bond length	2.427(6) Å	[1]
Catalytic Activity	Up to 9.9 equiv of silylamine per Th catalyst	[1]

### **Logical Relationship of Synthesis**





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Caption: Dinitrogen reduction to a thorium nitride.

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